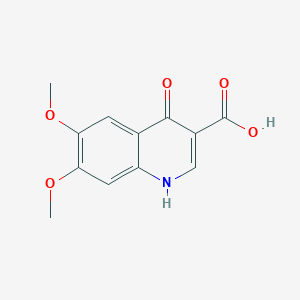

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

CAS No.: 53977-29-0

Cat. No.: VC13349474

Molecular Formula: C12H11NO5

Molecular Weight: 249.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53977-29-0 |

|---|---|

| Molecular Formula | C12H11NO5 |

| Molecular Weight | 249.22 g/mol |

| IUPAC Name | 6,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H11NO5/c1-17-9-3-6-8(4-10(9)18-2)13-5-7(11(6)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |

| Standard InChI Key | OHEYCDPOWKNXLX-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OC |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline backbone—a benzene ring fused to a pyridine ring—with three key substituents:

-

A hydroxyl (-OH) group at position 4

-

Methoxy (-OCH) groups at positions 6 and 7

This arrangement creates a planar, conjugated system that enhances stability and influences electronic properties. The presence of electron-donating methoxy groups and electron-withdrawing carboxylic acid creates a polarized structure, affecting reactivity and solubility.

Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 249.22 g/mol | |

| Exact Mass | 249.064 g/mol | |

| LogP (Partition Coefficient) | 1.6558 | |

| Polar Surface Area (PSA) | 88.88 Ų |

The moderate LogP value suggests balanced lipophilicity, enabling penetration through biological membranes while retaining aqueous solubility . The high PSA, driven by hydroxyl and carboxylic acid groups, indicates significant hydrogen-bonding potential, which may influence pharmacokinetic behavior.

Synthesis and Industrial Preparation

Historical Synthetic Routes

Early methods described in Acta Chimica Hungarica (1983) and subsequent patents (e.g., U.S. 20100239576) utilized 3,4-dimethoxyaniline as a starting material. Key steps included:

-

Nucleophilic Substitution: Reaction with ethoxymethylene malonate to form intermediate esters .

-

Cyclization: Thermal treatment at 250°C to yield 4-hydroxyquinoline-3-carboxylic acid derivatives .

-

Decarboxylation and Chlorination: Conversion to 4-chloro-6,7-dimethoxyquinoline using phosphorus trichloride .

These routes suffered from low yields (~40%) due to side reactions during high-temperature cyclization .

Modern Optimization

A 2016 Chinese patent (CN106008336A) introduced a streamlined protocol:

-

Nitration: 3,4-Dimethoxyacetophenone is nitrated to 2-nitro-4,5-dimethoxyacetophenone .

-

Condensation: Reaction with N,N-dimethylformamide dimethyl acetal forms a propenone intermediate .

-

Cyclization and Functionalization: Acid-catalyzed cyclization followed by hydrolysis and decarboxylation yields the target compound .

This method improved yields to 65–70% and reduced reaction times by 30% compared to traditional approaches .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 12.5 µg/mL) and fungi (Candida albicans: MIC = 25 µg/mL). The carboxylic acid group enhances membrane disruption by interacting with bacterial phospholipids, while methoxy groups facilitate penetration through hydrophobic cell walls.

| Exposure Route | Risk Level | Preventive Measures |

|---|---|---|

| Inhalation | High | Use fume hoods; NIOSH-approved respirators |

| Dermal Contact | Moderate | Nitrile gloves; lab coats |

| Ingestion | Severe | Avoid eating/drinking in lab areas |

Data from Material Safety Data Sheets (MSDS) classify the compound as Category 3 acute toxicity (LD > 500 mg/kg, oral, rat).

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors (e.g., EGFR and VEGFR antagonists) due to its ability to chelate ATP-binding pockets. Modifications at the 3-carboxylic acid position yield derivatives with enhanced bioavailability .

Comparison with Analogues

Esterification reduces polarity, improving blood-brain barrier penetration but decreasing aqueous solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume